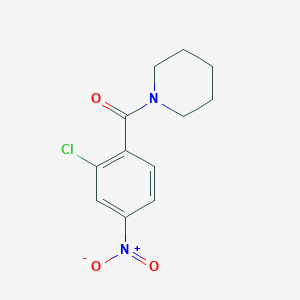
6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Scientific Research Applications
Novel Analog Synthesis
6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione has been utilized in the parallel synthesis of novel 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs. This process involves cyclization with α-bromoketones, leading to a diverse library of compounds with various substitutions, including alkyl, aryl, and heteroaryl groups (Chen, Barber, Ng, & Zhou, 2010).
Anti-inflammatory Activity
Another application involves synthesizing 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione via reaction with diethylamine and formaldehyde, showing remarkable anti-inflammatory activity in mouse ear swelling tests (Dong, 2010).
Structural Analysis and Derivative Formation
The compound has been used to create 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione, which upon further reactions, yields various derivatives. The structural determination through X-ray analysis confirmed the formation of specific derivatives over their isomers (Kataev et al., 2018).
Synthesis of Thietanyl-Substituted Derivatives
Research has shown that reactions with 2-chloromethylthiirane lead to the formation of thietanyl-substituted pyrimidine-2,4(1H,3H)-dions, revealing insights into the alkylation processes at the pyrimidine ring's atoms (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Crystal Structure Elucidation
The compound has been instrumental in crystal structure studies, aiding in the understanding of molecular arrangements and interactions in crystalline forms of related pyrimidine derivatives (Schwabenländer, Kirfel, & Müller, 1998).
Multi-Component Reactions
It serves as a precursor in multi-component reactions, leading to the synthesis of complex compounds with potential applications in various fields, including pharmacology (Barakat et al., 2016).
Biomedical Applications
Studies have also explored its use in biomedical research, particularly in synthesizing derivatives with potential antimicrobial and photoluminescence properties, indicating its utility in drug discovery (Mohan et al., 2020).
properties
IUPAC Name |
6-[amino(ethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-11(8)5-4-6(12)10(2)7(13)9-5/h4H,3,8H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNECLHMLYNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=O)N(C(=O)N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356434 | |
| Record name | STK635692 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
144294-61-1 | |
| Record name | STK635692 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Phenylethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401135.png)
![Butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401136.png)
